4-(1-((叔丁氧羰基)氨基)环丁基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

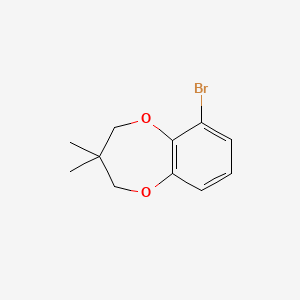

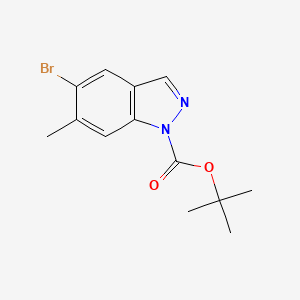

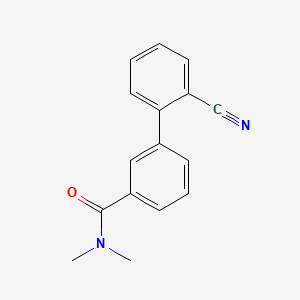

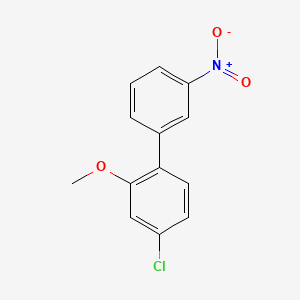

“4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid” is a chemical compound with the molecular formula C16H21NO4 . It contains a total of 43 bonds, including 22 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of this compound involves the reaction of benzoic acid and tert-butanol in a molar ratio of 1:1.2. A catalyst such as sulfuric acid or dimethyl sulfate is slowly added under low temperature conditions. The reaction mixture is maintained at a temperature of 0-5°C with sufficient stirring. After the reaction is complete, the reaction product is filtered and washed with cold ether. The washed product is then dried to obtain 4-(tert-butoxycarbonyl)benzoic acid .Molecular Structure Analysis

The molecular structure of this compound includes a total of 42 atoms; 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a four-membered cyclobutyl ring and a six-membered aromatic benzene ring .Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis

The compound is a colorless to light yellow crystalline solid. It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. It is stable at room temperature but may decompose at high temperatures .科学研究应用

氨基酸的合成和修饰

研究重点介绍了 2-氨基-4-戊烯酸(烯丙基甘氨酸)衍生物在生成 4-羟脯氨酸衍生物的四个立体异构体中的效率,利用叔丁氧羰基(Boc)保护进行平滑的环氧化,随后进行分子内环化,生成具有显着生物活性的化合物 (Krishnamurthy 等人,2014)。另一项研究讨论了在温和条件下固相合成 C 端肽段酰胺的实用方法,利用各种 N 保护的氨甲基)苯甲酸,包括叔丁氧羰基保护的氨甲基)苯甲酸,进行肽合成 (Hammer 等人,2009)。

发散性和溶剂依赖性反应

对特定二氮杂二烯与烯胺的发散性和溶剂依赖性反应的研究阐明了合成多种化合物的潜力,包括涉及叔丁氧羰基保护的化合物,这可能导致新型生物活性分子的开发 (Rossi 等人,2007)。

化学合成效率

苯甲基 2-(S)-[(叔丁氧羰基)氨基]-ω-碘代烷酸酯的高效合成方法已被描述,展示了叔丁氧羰基氨基酸在合成复杂分子中的多功能性 (Koseki 等人,2011)。类似地,一种新型的基于氨基酸的树状聚合物的合成方法展示了叔丁氧羰基氨基乙氧基苯甲酸甲酯作为树状聚合物构建中的单体的效用 (Mulders 等人,1997)。

催化和脱保护策略

以 H3PW12O40 为催化剂对胺进行 N-叔丁氧羰基化研究,重点介绍了一种保护胺的高效、环保的方法,对于肽合成和修饰至关重要 (Heydari 等人,2007)。此外,在不影响其他保护基团的情况下选择性去除叔丁氧羰基基团的进展为肽和氨基酸修饰提供了更精细的方法 (Bodanszky 等人,2009)。

安全和危害

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the precautionary statements P301 + P312 + P330, which indicate that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

未来方向

作用机制

Mode of Action

It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines . The presence of this group could influence the compound’s interaction with its targets .

Pharmacokinetics

The presence of the boc group could potentially influence these properties, as it may increase the compound’s lipophilicity, which could in turn affect its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the BOC group can be influenced by acidic conditions, which could potentially affect the compound’s overall stability and activity .

属性

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(9-4-10-16)12-7-5-11(6-8-12)13(18)19/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWLDNNHMLBBFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729125 |

Source

|

| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1259223-99-8 |

Source

|

| Record name | 4-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259223-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B580790.png)

![1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B580796.png)